molecular formula C20H25NO8 B12944419 N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine oxalate

N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine oxalate

Cat. No.: B12944419
M. Wt: 407.4 g/mol
InChI Key: DHIMGPOCSRXRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine oxalate is a complex organic compound that features both methoxybenzyl and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine oxalate typically involves the reaction of 4-methoxybenzyl chloride with 3,4,5-trimethoxyphenylmethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine oxalate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzyl and phenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine oxalate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)-1-(3,4-dimethoxyphenyl)methanamine oxalate
  • N-(4-Methoxybenzyl)-1-(3,5-dimethoxyphenyl)methanamine oxalate
  • N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)ethanamine oxalate

Uniqueness

N-(4-Methoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine oxalate is unique due to the presence of both 4-methoxybenzyl and 3,4,5-trimethoxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H25NO8

Molecular Weight

407.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine;oxalic acid

InChI

InChI=1S/C18H23NO4.C2H2O4/c1-20-15-7-5-13(6-8-15)11-19-12-14-9-16(21-2)18(23-4)17(10-14)22-3;3-1(4)2(5)6/h5-10,19H,11-12H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

DHIMGPOCSRXRTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC(=C(C(=C2)OC)OC)OC.C(=O)(C(=O)O)O

Origin of Product

United States

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